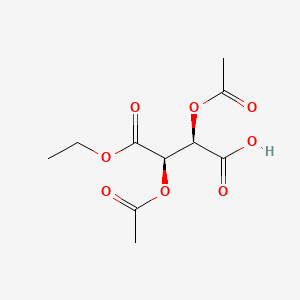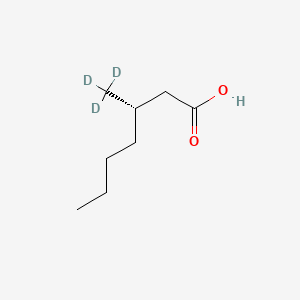
(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular compound is a derivative of butanedioic acid and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester typically involves the esterification of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester undergoes several types of chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and ethanol.
Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of primary alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Butanedioic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester involves its hydrolysis to release butanedioic acid and ethanol. The butanedioic acid can then participate in various metabolic pathways, acting as an intermediate in the citric acid cycle . The stereochemistry of the compound plays a crucial role in its interaction with enzymes and other biomolecules, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Acetate: A simple ester with a similar structure but different functional groups.
Methyl Butanoate: Another ester with a similar carbon backbone but different substituents.
Propyl Ethanoate: An ester with a similar ester linkage but different alkyl groups.
Uniqueness
(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester is unique due to its specific stereochemistry, which significantly affects its reactivity and interactions with other molecules. This stereochemistry makes it particularly valuable in research applications where the spatial arrangement of atoms is crucial .
Eigenschaften
Molekularformel |
C10H14O8 |
|---|---|
Molekulargewicht |
262.21 g/mol |
IUPAC-Name |
(2R,3R)-2,3-diacetyloxy-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C10H14O8/c1-4-16-10(15)8(18-6(3)12)7(9(13)14)17-5(2)11/h7-8H,4H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 |
InChI-Schlüssel |
HVTJWQFGKIABPT-HTQZYQBOSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]([C@H](C(=O)O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCOC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)


![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)


